REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6](=[CH:10][C:11]([Br:14])=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=O)C.Cl>O1CCOCC1>[Br:14][C:11]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:4])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(C(=O)O)=CC(=CC1)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
added to 300 mL water
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(C(=O)O)=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.5 g | |
YIELD: PERCENTYIELD | 91.7% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |